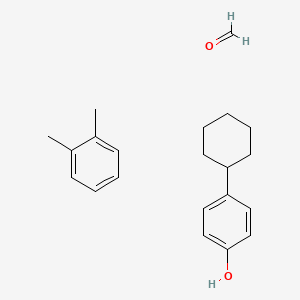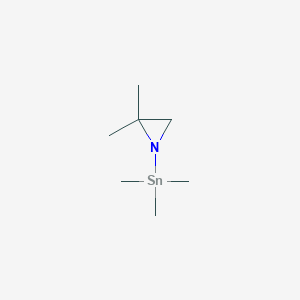
N-Pentan-3-ylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pentan-3-ylformamide is an organic compound belonging to the class of amides It is characterized by the presence of a formamide group attached to a pentane chain at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Pentan-3-ylformamide can be synthesized through the reaction of N-pentan-3-ylamine with formic acid. The reaction typically involves heating the amine with formic acid under reflux conditions. The formic acid acts as both the solvent and the reagent, facilitating the formation of the formamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of propylphosphonic anhydride (T3P®) as a coupling reagent. This method offers advantages such as high yield, reduced toxicity, and easy work-up procedures .
Análisis De Reacciones Químicas
Types of Reactions: N-Pentan-3-ylformamide undergoes various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the formamide group can yield primary amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides.
Aplicaciones Científicas De Investigación
N-Pentan-3-ylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide functionality.
Medicine: this compound derivatives may have potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-pentan-3-ylformamide involves its interaction with molecular targets through its formamide group. The formamide group can form hydrogen bonds and engage in nucleophilic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
Comparación Con Compuestos Similares
N-Butan-2-ylformamide: Similar structure but with a shorter carbon chain.
N-Hexan-4-ylformamide: Similar structure but with a longer carbon chain.
N-Pentan-2-ylformamide: Similar structure but with the formamide group attached at a different position.
Uniqueness: N-Pentan-3-ylformamide is unique due to its specific carbon chain length and the position of the formamide group. This structural specificity can influence its reactivity and interactions, making it distinct from other similar compounds.
Propiedades
Número CAS |
59734-20-2 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
N-pentan-3-ylformamide |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)7-5-8/h5-6H,3-4H2,1-2H3,(H,7,8) |
Clave InChI |
TVHQHWWEPNHLCH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)

![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

